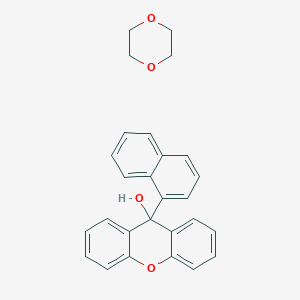
1,4-Dioxane;9-naphthalen-1-ylxanthen-9-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dioxane;9-naphthalen-1-ylxanthen-9-ol: is a complex organic compound that combines the structural features of 1,4-dioxane and xanthene derivatives. This compound is notable for its unique chemical properties and potential applications in various scientific fields. The presence of both 1,4-dioxane and xanthene moieties in its structure makes it an interesting subject for research in organic chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxane;9-naphthalen-1-ylxanthen-9-ol typically involves multi-step organic reactions. One common approach is the condensation of 9-naphthalen-1-ylxanthen-9-ol with 1,4-dioxane under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity. The exact reaction conditions, such as temperature, pressure, and reaction time, can vary depending on the desired outcome and the specific synthetic route chosen .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact and improve sustainability .
化学反応の分析
Types of Reactions
1,4-Dioxane;9-naphthalen-1-ylxanthen-9-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: Substitution reactions can introduce different functional groups into the compound, modifying its reactivity and applications
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, play a crucial role in determining the efficiency and selectivity of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with unique properties .
科学的研究の応用
1,4-Dioxane;9-naphthalen-1-ylxanthen-9-ol has several scientific research applications, including:
作用機序
The mechanism of action of 1,4-Dioxane;9-naphthalen-1-ylxanthen-9-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds to 1,4-Dioxane;9-naphthalen-1-ylxanthen-9-ol include other xanthene derivatives and dioxane-containing molecules. Examples include:
Xanthene: A parent compound with a similar core structure.
1,4-Dioxane: A simpler analog with a similar dioxane ring.
Fluorescein: A xanthene derivative widely used as a fluorescent dye.
Uniqueness
What sets this compound apart from these similar compounds is its combined structural features, which confer unique chemical and physical properties. This combination allows for a broader range of applications and reactivity, making it a valuable compound for research and industrial use .
特性
CAS番号 |
824951-03-3 |
|---|---|
分子式 |
C27H24O4 |
分子量 |
412.5 g/mol |
IUPAC名 |
1,4-dioxane;9-naphthalen-1-ylxanthen-9-ol |
InChI |
InChI=1S/C23H16O2.C4H8O2/c24-23(18-13-7-9-16-8-1-2-10-17(16)18)19-11-3-5-14-21(19)25-22-15-6-4-12-20(22)23;1-2-6-4-3-5-1/h1-15,24H;1-4H2 |
InChIキー |
GRGVHLQBNPSKQM-UHFFFAOYSA-N |
正規SMILES |
C1COCCO1.C1=CC=C2C(=C1)C=CC=C2C3(C4=CC=CC=C4OC5=CC=CC=C53)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(2-bromopyridin-4-yl)phenyl]-2-chloropyridine-3-carboxamide](/img/structure/B14228557.png)
![Pyridine, 2-[1-(2-furanylmethyl)-2-(2-phenylethyl)-1H-imidazol-4-yl]-](/img/structure/B14228559.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-1,3-thiazole-4-carboxamide](/img/structure/B14228560.png)
![N-[2-(1,2-Dicarboxyethoxy)ethyl]-3-hydroxy-L-aspartic acid](/img/structure/B14228569.png)
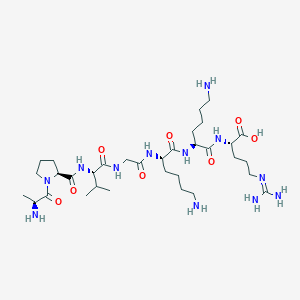
![7-[([1,1'-Biphenyl]-4-yl)amino]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B14228572.png)
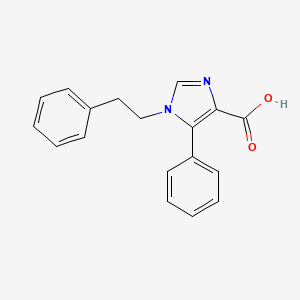
![L-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14228581.png)

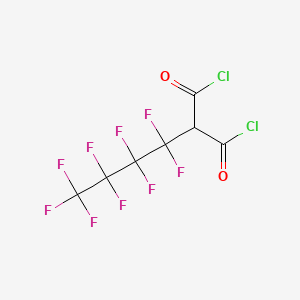
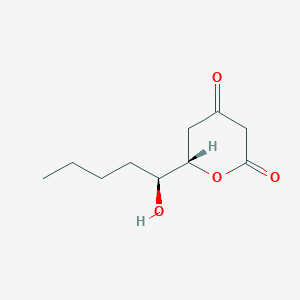

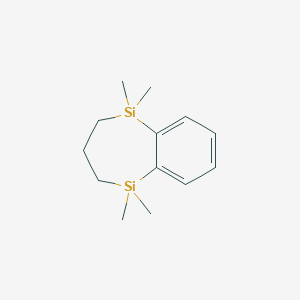
![1,2,3-Trimethoxy-5-[3-(methylsulfanyl)propoxy]benzene](/img/structure/B14228628.png)
